molecular formula C15H12O5 B6401089 2-(3-Carboxyphenyl)-5-methoxybenzoic acid CAS No. 860589-09-9

2-(3-Carboxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6401089
CAS No.: 860589-09-9
M. Wt: 272.25 g/mol
InChI Key: QREQIGHVHJPJEM-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-5-methoxybenzoic acid is an organic compound that features a carboxylic acid group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyphenyl)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-carboxybenzaldehyde with 5-methoxybenzene in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

2-(3-Carboxyphenyl)-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-5-methoxybenzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Carboxyphenyl)-pyridine-2-carboxylic acid: This compound has a similar structure but contains a pyridine ring instead of a benzene ring.

    2-(3-Carboxyphenyl)propionic acid: This compound features a propionic acid group instead of a methoxy group.

Uniqueness

2-(3-Carboxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both a carboxylic acid group and a methoxy group on the benzene ring

Properties

IUPAC Name

2-(3-carboxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-11-5-6-12(13(8-11)15(18)19)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREQIGHVHJPJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689900
Record name 4-Methoxy[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860589-09-9
Record name 4-Methoxy[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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